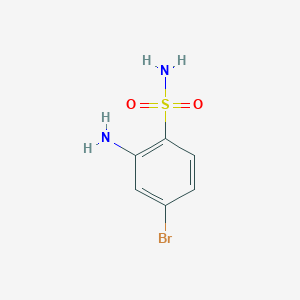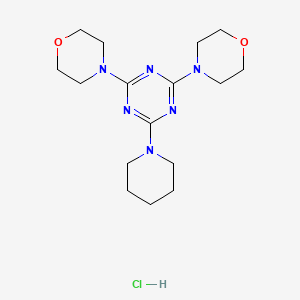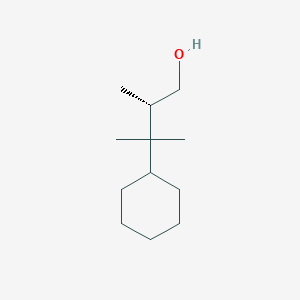
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol, also known as CB13, is a synthetic compound that belongs to the family of cannabinoids. CB13 is structurally similar to other cannabinoids, such as THC and CBD, but it has unique properties that make it an interesting compound for scientific research.
Wirkmechanismus
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol acts on the endocannabinoid system, which is a complex signaling system that regulates several physiological processes, including pain, inflammation, and mood. (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol binds to CB1 and CB2 receptors, which are located throughout the body and brain, to produce its effects. The exact mechanism of action of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects. (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. These effects make (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol an interesting compound for further investigation in the field of neuroscience and pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several advantages for lab experiments, including its high purity and potency. However, (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is a synthetic compound, and its effects may not fully replicate those of natural cannabinoids. Additionally, (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is a relatively new compound, and its long-term effects and safety profile are not fully understood.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol, including investigating its potential use in treating neurological disorders, such as epilepsy and multiple sclerosis. (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol could also be investigated for its potential use in pain management and inflammation. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol and its safety profile. Overall, (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is an interesting compound with potential therapeutic properties that warrant further investigation.
Synthesemethoden
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol involves several steps, including the reaction of cyclohexanone with methylmagnesium bromide to form 3-cyclohexyl-2-methylbutan-2-ol. This intermediate is then reacted with 2,3-dimethylbutanal in the presence of a Lewis acid catalyst to form (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol. The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has been used in several scientific studies to investigate its potential therapeutic properties. One study found that (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has potent analgesic effects, reducing pain in mice models of acute and chronic pain. Another study found that (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has anti-inflammatory effects, reducing inflammation in mice models of inflammation. (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has also been investigated for its potential use in treating neurological disorders, such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

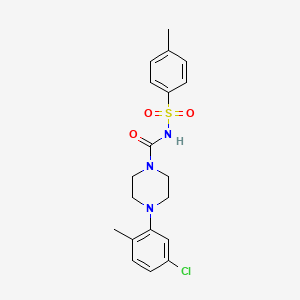

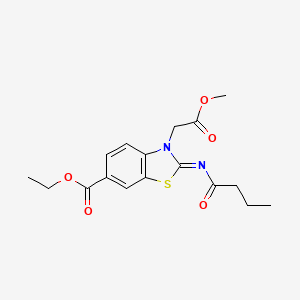
![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)


![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)


![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)
